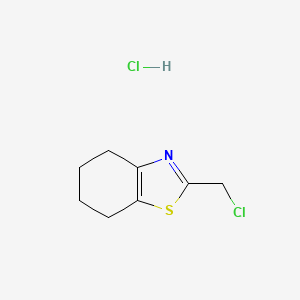

2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLAIMSGIDMUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174007-67-9 | |

| Record name | 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The final product is then isolated as its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions typically occur under mild conditions, such as room temperature and neutral pH.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to avoid over-oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New derivatives with functional groups such as azides, thiols, or amines.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Dihydro derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds related to 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole exhibit notable antimicrobial activity. For instance, studies have demonstrated that the inclusion of this compound in complex formations can enhance its solubility and bioavailability, subsequently increasing its antibacterial and antifungal properties. The formation of inclusion complexes with cyclodextrins has been particularly effective in improving the compound's solubility in polar solvents, which is critical for its bioactivity .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that possess enhanced therapeutic properties. For example, it has been utilized in the synthesis of benzothiazole derivatives that exhibit antioxidant and antifungal activities. These derivatives have shown promise in treating conditions such as amyotrophic lateral sclerosis and fungal infections . The synthesis process often involves nucleophilic substitution reactions that yield compounds with diverse functional groups tailored for specific biological activities .

Anticancer Agents

Benzothiazole derivatives, including those synthesized from 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride, have been investigated for their anticancer properties. Some of these compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Their mechanisms often involve the inhibition of specific pathways crucial for cancer cell survival and proliferation .

Antioxidant Activity

The compound has also been studied for its potential as an antioxidant agent. Research indicates that benzothiazole derivatives can protect cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation . This property is particularly beneficial in developing treatments for diseases associated with oxidative damage.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride is largely dependent on its interaction with biological targets. The compound can bind to DNA and proteins, potentially disrupting their normal function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death. The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

- 2-(Chloromethyl)-1,3-thiazole hydrochloride

- 4,5,6,7-Tetrahydrobenzo[d]thiazole

- 2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole

Comparison

Compared to other similar compounds, 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride is unique due to its specific substitution pattern and the presence of the chloromethyl group. This makes it particularly reactive in substitution reactions, allowing for the synthesis of a wide variety of derivatives. Additionally, its thiazole ring structure imparts significant biological activity, making it a valuable compound in medicinal chemistry research.

Biological Activity

2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride is a compound that falls within the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this specific compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride. Its molecular formula is with a molecular weight of approximately 202.70 g/mol. The presence of the chloromethyl group is essential for its biological activity.

1. Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various benzothiazole compounds and evaluated their effects on cancer cell lines such as HepG2 (liver cancer), A431 (skin cancer), and A549 (lung cancer) using the MTT assay. Among these compounds, those structurally similar to 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride demonstrated potent inhibitory effects on cell proliferation and induced apoptosis in a concentration-dependent manner .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 7e | HepG2 | 48 | Apoptosis induction |

| B7 | A431 | 50 | Cell cycle arrest |

| B7 | A549 | 44 | Apoptosis induction |

2. Antibacterial Activity

Benzothiazole derivatives have also been studied for their antibacterial properties. In one study, various derivatives were tested against common bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain modifications to the benzothiazole framework enhanced antibacterial activity .

Table 2: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Klebsiella pneumoniae | 16 µg/mL |

3. Anti-inflammatory Effects

Benzothiazole derivatives are noted for their anti-inflammatory properties as well. Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests their potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical settings:

- Study on HepG2 Cells : Compound 7e was found to induce apoptosis in HepG2 cells with percentages of apoptotic cells reaching up to 53% at higher concentrations (2.5 µM) .

- In Vivo Studies : In animal models, certain benzothiazole derivatives showed reduced tumor growth rates compared to control groups when administered at specific dosages .

The mechanisms by which these compounds exert their biological effects are multifaceted:

- Apoptosis Induction : Many studies report that benzothiazole derivatives activate apoptotic pathways via caspase activation.

- Cell Cycle Arrest : Some compounds induce cell cycle arrest at the G1/S phase, leading to reduced proliferation rates.

- Cytokine Modulation : The ability to modulate inflammatory cytokines suggests potential pathways for therapeutic intervention in inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for 2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization reactions of substituted thioamides or condensation of chloromethyl precursors with heterocyclic intermediates. For example:

- Stepwise Cyclization : A method analogous to involves refluxing precursors (e.g., substituted benzaldehydes) with catalysts like glacial acetic acid in ethanol under reduced pressure. Reaction time (4+ hours) and temperature (reflux ~78°C) are critical for achieving >70% yield .

- Catalytic Optimization : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) improve regioselectivity in analogous benzothiazole syntheses, as seen in . Yields increase from 50% to 85% when using 0.26 mmol catalyst at 55°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.